methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
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Overview
Description
Methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate typically involves the reaction of 2-methoxyphenyl isocyanate with thiazole derivatives. The reaction conditions often include the use of solvents like glacial acetic acid and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.
Scientific Research Applications
Methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Medicine: Research has shown its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, which can affect biochemical pathways and enzyme activities. The compound may activate or inhibit specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to methyl (2Z)-[2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the methoxyphenyl and thiazole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2Z)-2-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-18-9-6-4-3-5-8(9)14-13-15-12(17)10(20-13)7-11(16)19-2/h3-7H,1-2H3,(H,14,15,17)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWTWMWKHPIORP-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2NC(=O)C(=CC(=O)OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N=C2NC(=O)/C(=C/C(=O)OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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